molecular formula C9H7IN2O B14805324 4-Cyclopropoxy-6-iodopicolinonitrile

4-Cyclopropoxy-6-iodopicolinonitrile

Cat. No.: B14805324
M. Wt: 286.07 g/mol
InChI Key: KQLSWHWEPSQEDK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-iodopicolinonitrile is a chemical compound with the molecular formula C9H7IN2O It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-iodopicolinonitrile typically involves the iodination of 4-cyclopropoxypicolinonitrile. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-6-iodopicolinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-6-iodopicolinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodopicolinonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy and iodine substituents can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

    4-Cyclopropoxy-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of iodine.

    4-Cyclopropoxy-6-bromopicolinonitrile: Similar structure but with a bromine atom instead of iodine.

    4-Cyclopropoxy-6-fluoropicolinonitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 4-Cyclopropoxy-6-iodopicolinonitrile is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

4-cyclopropyloxy-6-iodopyridine-2-carbonitrile

InChI

InChI=1S/C9H7IN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2

InChI Key

KQLSWHWEPSQEDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)I)C#N

Origin of Product

United States

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